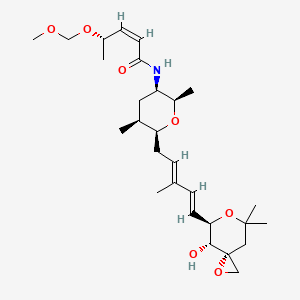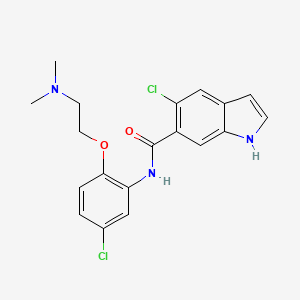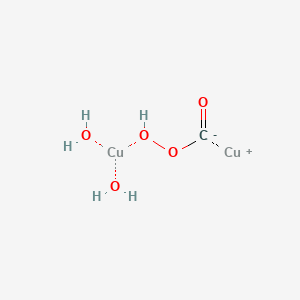
Copper;copper(1+);hydroperoxymethanone;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;copper(1+);hydroperoxymethanone;dihydrate is a complex compound that involves copper in a unique oxidation state, combined with hydroperoxymethanone and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;copper(1+);hydroperoxymethanone;dihydrate typically involves the reaction of copper salts with hydroperoxymethanone under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the formation of the desired compound. The reaction is usually followed by crystallization to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Copper;copper(1+);hydroperoxymethanone;dihydrate undergoes various chemical reactions, including:
Oxidation: The copper in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form copper(0) or other lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, hydrazine, and other reducing agents.
Substitution Reagents: Various ligands such as amines, phosphines, and thiols.
Major Products Formed
Oxidation Products: Copper(II) complexes.
Reduction Products: Copper(0) nanoparticles or other reduced copper species.
Substitution Products: New copper complexes with substituted ligands.
Scientific Research Applications
Copper;copper(1+);hydroperoxymethanone;dihydrate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and oxidation processes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of copper;copper(1+);hydroperoxymethanone;dihydrate involves the interaction of copper ions with molecular targets. The copper ions can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The compound can also interact with enzymes and proteins, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Copper(II) acetate monohydrate
- Copper(II) sulfate pentahydrate
- Copper(II) chloride dihydrate
Uniqueness
Copper;copper(1+);hydroperoxymethanone;dihydrate is unique due to its specific combination of copper in the +1 oxidation state with hydroperoxymethanone and water molecules. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other copper compounds may not be suitable for.
Properties
Molecular Formula |
CH5Cu2O5 |
|---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
copper;copper(1+);hydroperoxymethanone;dihydrate |
InChI |
InChI=1S/CHO3.2Cu.2H2O/c2-1-4-3;;;;/h3H;;;2*1H2/q-1;;+1;; |
InChI Key |
WZUDDDAYVMOZLJ-UHFFFAOYSA-N |
Canonical SMILES |
[C-](=O)OO.O.O.[Cu].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



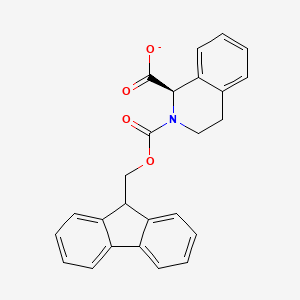
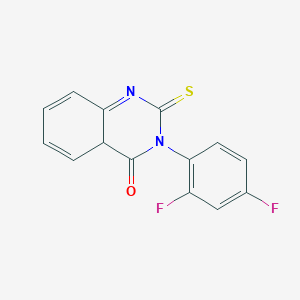
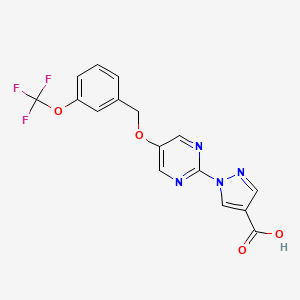

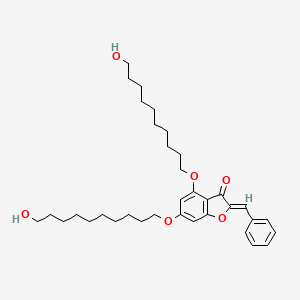
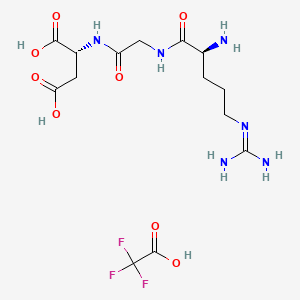
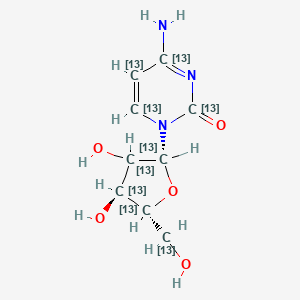
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
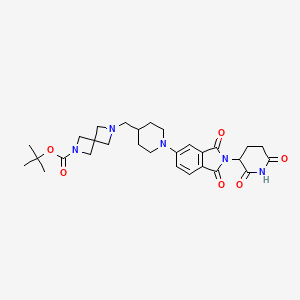
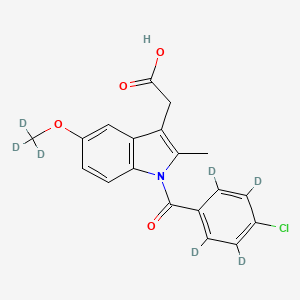
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
